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molecular formula C10H9NO4 B8459017 5-([4-Hydroxyphenyl]methyl)oxazolidine-2,4-dione

5-([4-Hydroxyphenyl]methyl)oxazolidine-2,4-dione

Cat. No. B8459017
M. Wt: 207.18 g/mol
InChI Key: YZOASIXXWTWEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06288096B1

Procedure details

2.75 g (9.25 mmole) 5-([4-benzyloxyphenyl]methyl)oxazolidine-2,4-dione was hydrogenated at 50 psi over night in 1,4-dioxan using Pd/C as catalyst to give 1.8 g (yield 94%) of 5-([4-hydroxyphenyl]methyl)oxazolidine-2,4-dione.
Name
5-([4-benzyloxyphenyl]methyl)oxazolidine-2,4-dione
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH:16]2[O:20][C:19](=[O:21])[NH:18][C:17]2=[O:22])=[CH:11][CH:10]=1)C1C=CC=CC=1>O1CCOCC1.[Pd]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH:16]2[O:20][C:19](=[O:21])[NH:18][C:17]2=[O:22])=[CH:13][CH:14]=1

Inputs

Step One
Name
5-([4-benzyloxyphenyl]methyl)oxazolidine-2,4-dione
Quantity
2.75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CC1C(NC(O1)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)CC1C(NC(O1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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